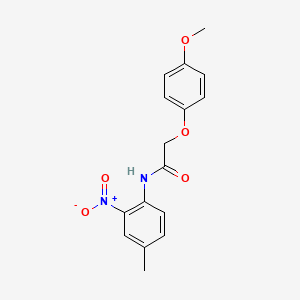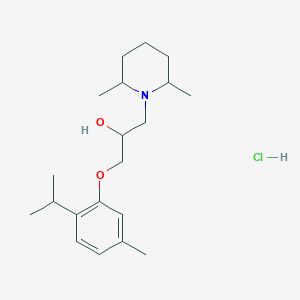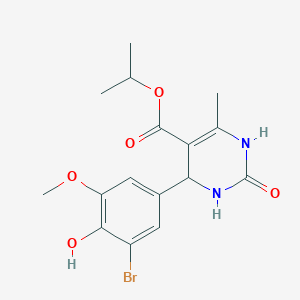
4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the target plants and moves through the plant's vascular system, causing abnormal growth and eventually death. Dicamba is particularly effective on broadleaf weeds, which have a different growth pattern than grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to affect the metabolism and growth of plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to a disruption of protein synthesis and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a useful tool for studying plant physiology and biochemistry. It can be used to investigate the effects of herbicides on plant growth and development, as well as to study the mechanisms of herbicide resistance in plants. However, it is important to use 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate in a controlled environment to avoid unintended effects on non-target organisms.
Direcciones Futuras
There are several areas of research that could benefit from further study of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate. One potential application is the development of new herbicides based on 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate's mechanism of action. Another area of interest is the investigation of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate's impact on non-target organisms, such as insects and soil microorganisms. Additionally, research could be conducted to explore the potential use of 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate in combination with other herbicides to increase effectiveness and reduce the risk of herbicide resistance.
Métodos De Síntesis
Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-methyl-4-chlorophenoxyacetic acid in the presence of a catalyst. The resulting compound is then esterified with 1-methyl-1-phenylethanol to produce 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It is used to control weeds in a variety of crops, including soybeans, cotton, and corn. Research has shown that 4-(1-methyl-1-phenylethyl)phenyl (2,4-dichlorophenoxy)acetate has a high level of selectivity and can effectively control broadleaf weeds without harming crops.
Propiedades
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2O3/c1-23(2,16-6-4-3-5-7-16)17-8-11-19(12-9-17)28-22(26)15-27-21-13-10-18(24)14-20(21)25/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFCQXHNMJXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)


![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B4985126.png)
![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
